4-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-9(5-3-1)11-10-6-7-13-12(10)15-8-14-11/h1-8H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMVYDXYOLGHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CNC3=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Formamidine Derivatives
This method involves constructing the pyrrolo[2,3-d]pyrimidine core via cyclization reactions. A representative approach includes:
- Step 1 : Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
- Step 2 : Cyclization with formamidine acetate under basic conditions (e.g., sodium methoxide) to yield the pyrrolo[2,3-d]pyrimidine scaffold.
- Step 3 : Functionalization at the 4-position via Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Cyclization Step) | 90.2% (for chloro derivative) | |
| Purity | ≥99.3% (HPLC) |
Advantages : High selectivity for the 4-position; compatible with diverse aryl groups.
Nucleophilic Aromatic Substitution (NAS)
A two-step process starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:
- Step 1 : Synthesis of 4-chloro intermediate via chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol using POCl₃.
- Step 2 : Displacement of the chlorine atom with a phenyl group using a copper- or palladium-catalyzed coupling reaction.
- Catalyst : Pd(PPh₃)₄ or CuI/1,10-phenanthroline.
- Solvent : DMF or toluene.
- Temperature : 80–120°C.
Example :
Direct Alkylation and Cyclization
This method employs α-alkylation followed by cyclization:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Cyclocondensation | 75–90 | ≥99.3 | High | Requires specialized reagents |
| NAS | 70–85 | ≥98.5 | Moderate | Palladium catalyst cost |
| Direct Alkylation | 60–75 | ≥97.0 | Low | Multi-step, waste generation |
Recent Advances
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes for cyclization).
- Flow Chemistry : Enhances safety and yield for large-scale production of intermediates.
Critical Considerations
- Solvent Selection : Methanol and DMF are preferred for solubility, but heptane/water biphasic systems improve isolation.
- Byproduct Management : Waste acid/water reduction is achievable via one-pot methodologies.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, such as Suzuki coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: It can undergo substitution reactions to introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves palladium catalysts and boronic acids.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized pyrrolo-pyrimidines.
Scientific Research Applications
Cancer Therapeutics
The compound has been extensively studied for its potential as an anticancer agent. Recent research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit potent activity against multiple tyrosine kinases, which are crucial in cancer progression.
Case Study: Multi-targeted Kinase Inhibitors
A study synthesized several derivatives of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine and evaluated their cytotoxic effects on different cancer cell lines. Notably, compound 5k demonstrated significant inhibitory activity against key enzymes such as EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. This compares favorably to the established tyrosine kinase inhibitor sunitinib (IC50 = 261 nM), highlighting the potential of these compounds in cancer therapy .
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 5k | EGFR | 40 |
| 5k | Her2 | 100 |
| 5k | VEGFR2 | 204 |
| Sunitinib | Multi-targeted | 261 |
Immunosuppressive Agents
This compound derivatives are also being explored for their immunosuppressive properties. They act as inhibitors of Janus Kinase 3 (JAK3), which plays a vital role in immune signaling.
Clinical Applications
These compounds have potential applications in treating autoimmune diseases and conditions requiring immunosuppression such as:
- Organ transplant rejection
- Lupus
- Rheumatoid arthritis
- Multiple sclerosis
A patent details the use of pyrrolo[2,3-d]pyrimidine compounds for these indications, emphasizing their therapeutic value in managing conditions where modulation of the immune response is critical .
Neurodegenerative Disorders
Research has indicated that pyrrolo[2,3-d]pyrimidine derivatives may also possess neuroprotective properties. Inhibitors targeting leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease, have shown promise .
Potential Mechanism
The inhibition of LRRK2 by these compounds could lead to reduced neuroinflammation and neuronal death, making them candidates for further development in neurodegenerative disease therapies.
Antimicrobial Activity
Pyrrolo[2,3-d]pyrimidine compounds have been reported to exhibit antibacterial properties. A review highlighted their effectiveness against various bacterial strains, suggesting that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could yield new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets . The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their function. This interaction can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 4-Position
The 4-position of the pyrrolo[2,3-d]pyrimidine core is critical for modulating biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Phenyl vs. Ethyl : The phenyl group enhances π-π stacking interactions with biological targets, improving binding affinity compared to alkyl groups like ethyl .
- Halogenated Aryl Groups : Fluorine or chlorine substituents (e.g., 4-fluorophenyl or 4-chlorophenyl) increase metabolic stability and electron-withdrawing effects, which can enhance kinase inhibition .
- Pyrrolidin-1-yl : Bulkier substituents like pyrrolidine alter solubility and intermolecular interactions, as seen in crystallographic studies .
Key Observations :
- Reaction Time : Longer reaction times (up to 48 hours) improve yields for sterically hindered substituents .
- Acid Catalysis : HCl is critical for activating the 4-chloro intermediate, with yields ranging from 16% (bulky amines) to 94% (simple anilines) .
Enzyme Inhibition
- This compound : Demonstrates moderate activity against tyrosine kinases but requires further optimization for selectivity .
- LY231514 (Antifolate): A pyrrolo[2,3-d]pyrimidine derivative with trifluoromethyl and glutamic acid groups, inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) with IC₅₀ values in the nanomolar range .
- N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine : Shows potent inhibition of receptor tyrosine kinases (RTKs), with IC₅₀ values <100 nM .
Anticancer Activity
- 4-Substituted Anilinothieno[2,3-d]pyrimidines: Exhibit sub-micromolar cytotoxicity against leukemia cell lines, attributed to acrylamide moieties targeting cysteine residues .
- 4-Phenyl Derivatives : Lower cytotoxicity compared to halogenated analogs, suggesting halogen atoms enhance target engagement .
Spectroscopic Data and Structural Analysis
- 1H NMR Shifts :
- Crystal Structures : The 5-(4-chlorophenyl)-4-pyrrolidin-1-yl derivative forms dimeric structures via C–H⋯π interactions, influencing solubility .
Biological Activity
4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor in various diseases, particularly cancer and malaria. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyrrolo[2,3-d]pyrimidine scaffold with a phenyl group at the 4-position. This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their inhibitory effects on p21-activated kinase 4 (PAK4), a key player in tumor progression. Notably, compounds such as 5n exhibited remarkable enzymatic inhibitory activity with an IC50 value of 2.7 nM , demonstrating potent effects against the MV4-11 cell line (IC50 = 7.8 nM ) .
Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| 5n | PAK4 | 2.7 | MV4-11 |
| 5o | PAK4 | 20.2 | MV4-11 |
| Compound X | VEGFR-2 | 15.0 | Various |
The compound's mechanism of action involves the regulation of phosphorylation pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Malaria Inhibition
In addition to its anticancer properties, this compound derivatives have been investigated for their efficacy against malaria. A study designed these compounds as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). Some derivatives showed promising inhibitory activities with IC50 values ranging from 0.210 to 0.530 μM against PfCDPK4 .
Table 2: Inhibitory Activity Against PfCDPKs
| Compound | Target | IC50 (μM) |
|---|---|---|
| Compound A | PfCDPK4 | 0.210 |
| Compound B | PfCDPK1 | 0.589 |
These findings suggest that the structural modifications on the pyrrolo[2,3-d]pyrimidine scaffold can enhance binding affinity and selectivity towards specific kinases involved in malaria pathogenesis .
Case Study 1: PAK4 Inhibition
A detailed investigation into the inhibitory effects of pyrrolo[2,3-d]pyrimidine derivatives on PAK4 revealed that compound 5n not only inhibited enzymatic activity but also induced apoptosis in MV4-11 cells through flow cytometry assays. The study utilized molecular docking to confirm that compound 5n interacts with PAK4 via hydrogen bonding and hydrophobic interactions .
Case Study 2: Malaria Treatment Potential
Another study focused on the design of pyrrolo[2,3-d]pyrimidine analogues as potential antimalarial agents. The synthesized compounds were evaluated for their ability to inhibit PfCDPK enzymes crucial for the survival and proliferation of malaria parasites. The results indicated that specific substitutions on the pyrrolo[2,3-d]pyrimidine core significantly improved inhibitory potency .
Q & A
Q. What are the optimized synthetic routes for 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine derivatives?
The synthesis typically involves acid-mediated nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aryl amines. Key variables include:
Q. Example Procedure :
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Substitution | Reflux in iPrOH/HCl, 12–48 h | 27–94% | |
| Purification | Recrystallization (MeOH) | >95% purity |
Q. How can I characterize this compound derivatives using NMR spectroscopy?
- 1H NMR : Key signals include:
- 13C NMR : Pyrimidine carbons resonate at δ 150–153 ppm; aryl carbons at δ 114–140 ppm .
- HRMS : Confirm molecular ions (e.g., [M+H]+ with <3 ppm error) .
Methodological Tip : Use DMSO-d6 to resolve NH signals and avoid deuterium exchange artifacts .
Q. What solvent systems are optimal for recrystallizing 4-phenyl derivatives?
- Polar aprotic solvents : Methanol or ethanol yield high-purity crystals (e.g., 98% purity for compound 1) .
- Mixed solvents : CHCl3/MeOH (10:1) improves solubility for sterically hindered derivatives .
- Temperature : Slow cooling from reflux minimizes amorphous byproducts .
Advanced Research Questions
Q. How does the 4-phenyl substituent influence kinase inhibition selectivity?
- Mechanism : The phenyl group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2). Substituents like fluorine (e.g., compound 2) improve selectivity via halogen bonding .
- SAR Insights :
- Para-substitution (e.g., 4-F in compound 2): Increases potency (IC50 < 50 nM for EGFR) .
- Meta-substitution (e.g., 3-F in compound 3): Reduces off-target effects on CDK2 .
Q. Experimental Design :
Q. How to resolve contradictions in biological activity data between similar derivatives?
Q. What strategies improve yields in multi-step syntheses of pyrrolo[2,3-d]pyrimidines?
- Critical Steps :
- Troubleshooting Low Yields :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
